molecular formula C17H18ClN3O B2488681 1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034539-84-7

1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Cat. No. B2488681
CAS RN: 2034539-84-7
M. Wt: 315.8
InChI Key: SNLTVSCOTOOUJF-UHFFFAOYSA-N
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Description

"1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea" likely serves as an intermediate or potential candidate for various applications in medicinal chemistry, given the structural complexity and presence of functional groups known to interact biologically. Compounds of similar structure have been explored for their potential in drug development, particularly as anticancer agents and enzyme inhibitors.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of closely related compounds, multi-step synthetic routes involving nucleophilic substitutions and optimizations for yield have been reported (Zhang et al., 2019). These processes often require careful control of reaction conditions to achieve high purity and yield.

Molecular Structure Analysis

Urea derivatives exhibit a wide range of molecular conformations, influenced by their substituents. The presence of heterocyclic rings, such as the cyclopropylpyridinyl group, could lead to interesting conformational dynamics and intermolecular interactions. X-ray crystallography and NMR studies provide insights into the structure, confirming intramolecular hydrogen bonding and planar arrangements in similar compounds (Corbin et al., 2001).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-5-1-12(2-6-16)9-20-17(22)21-10-13-7-15(11-19-8-13)14-3-4-14/h1-2,5-8,11,14H,3-4,9-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLTVSCOTOOUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea

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